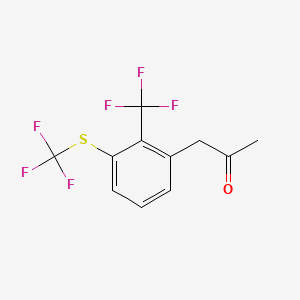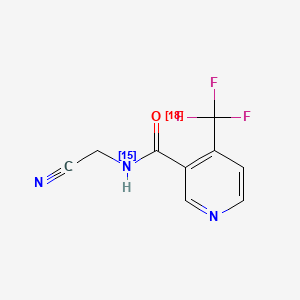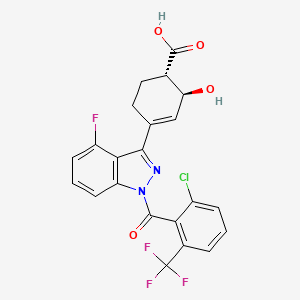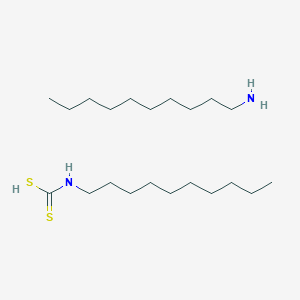
Decan-1-amine;decylcarbamodithioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Decan-1-amine;decylcarbamodithioic acid is a compound that combines the properties of decan-1-amine and decylcarbamodithioic acid. Decylcarbamodithioic acid is a sulfur-containing organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of decan-1-amine typically involves the reduction of decanoic acid or its derivatives. One common method is the reduction of decanoic acid using lithium aluminum hydride (LiAlH4) in anhydrous ether . The reaction proceeds as follows:
C10H20O2 + 4LiAlH4 → C10H23N + 2H2O + 3LiAlO2
Decylcarbamodithioic acid can be synthesized by reacting decylamine with carbon disulfide (CS2) in the presence of a base such as sodium hydroxide (NaOH) . The reaction conditions typically involve stirring the mixture at room temperature for several hours.
Industrial Production Methods
Industrial production of decan-1-amine often involves the hydrogenation of decanenitrile using a suitable catalyst such as Raney nickel. The process is carried out under high pressure and temperature to achieve high yields . Decylcarbamodithioic acid can be produced on an industrial scale by reacting decylamine with carbon disulfide in the presence of a base, followed by purification steps to isolate the desired product .
化学反应分析
Types of Reactions
Decan-1-amine;decylcarbamodithioic acid undergoes various chemical reactions, including:
Oxidation: The amine group in decan-1-amine can be oxidized to form the corresponding nitroso or nitro compounds.
Reduction: The carbamodithioic acid group can be reduced to form thiols or disulfides.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Alkyl halides such as methyl iodide (CH3I) and ethyl bromide (C2H5Br) are used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro compounds.
Reduction: Thiols or disulfides.
Substitution: Secondary or tertiary amines.
科学研究应用
Decan-1-amine;decylcarbamodithioic acid has several scientific research applications:
作用机制
The mechanism of action of decan-1-amine;decylcarbamodithioic acid involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, while the carbamodithioic acid group can interact with thiol groups in proteins . These interactions can modulate the activity of enzymes and affect cellular signaling pathways .
相似化合物的比较
Similar Compounds
1-Decanamine: A primary amine with similar chemical properties.
Decylamine: Another primary amine with a similar structure.
Carbamodithioic acid derivatives: Compounds with similar sulfur-containing functional groups.
Uniqueness
The presence of both functional groups allows for a wider range of chemical reactions and interactions with biological targets compared to compounds with only one of these groups .
属性
CAS 编号 |
100738-07-6 |
|---|---|
分子式 |
C21H46N2S2 |
分子量 |
390.7 g/mol |
IUPAC 名称 |
decan-1-amine;decylcarbamodithioic acid |
InChI |
InChI=1S/C11H23NS2.C10H23N/c1-2-3-4-5-6-7-8-9-10-12-11(13)14;1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3,(H2,12,13,14);2-11H2,1H3 |
InChI 键 |
KRQARHXNUDORQK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCN.CCCCCCCCCCNC(=S)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


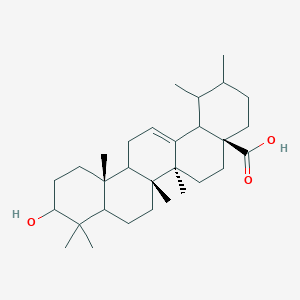
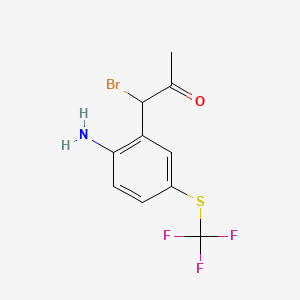
![(E)-3-(4-Trifluoromethoxy-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14071873.png)





![3-{[3-(2,3-Difluorophenyl)-5-sulfanyl-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B14071925.png)


